Calcein
Overview
Description
Mechanism of Action
Target of Action
Calcein, also known as fluorexon, is a fluorescent dye that primarily targets intracellular esterases . These esterases play a crucial role in the conversion of this compound AM (non-fluorescent) to this compound (fluorescent), which is used to indicate cellular health .
Mode of Action
This compound AM, a non-fluorescent, cell-permeable derivative of this compound, is widely used in cell viability measurements . The carboxylic acid groups on this compound are modified with AM (acetomethoxy) groups, which endow this compound AM with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the AM groups are hydrolyzed by intracellular esterases, restoring the fluorescent this compound molecule, which is then trapped in the cell and emits strong green fluorescence . This fluorescence is directly proportional to the esterase activity within the cell .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the esterase-mediated hydrolysis of this compound AM. This process converts the non-fluorescent this compound AM into the fluorescent this compound, which is then retained within the cell . The fluorescence intensity of this compound is used as an indicator of cellular health and viability .
Pharmacokinetics
The pharmacokinetics of this compound, particularly when loaded into liposomes, has been studied. It was found that there was a 4.5-fold increase in the vitreous half-life of this compound loaded in liposomes, compared with the free solution . This suggests that liposomal delivery can significantly enhance the bioavailability of this compound.
Result of Action
The primary result of this compound’s action is the generation of a strong green fluorescence within live cells. This fluorescence is used as an indicator of cellular health and viability . This compound is commonly used as an indicator of lipid vesicle leakage . In addition, it has been shown that this compound-modified CeO2 nanoparticles have selective cytotoxicity, inducing the death of human osteosarcoma cells and modulating the expression of key genes responsible for cell redox status as well as proliferative and migration activity .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the concentration of this compound AM can be optimized for different types of cells . Additionally, the presence of nonionic detergents like Pluronic® F-127 can increase the aqueous solubility of AM esters . Furthermore, the temperature at which cells are incubated with this compound AM can affect the degree of fluorescence .
Biochemical Analysis
Biochemical Properties
Calcein interacts with intracellular esterases to produce a hydrophilic, strongly fluorescent compound that is retained in the cytoplasm . The measured fluorescence intensity is proportional to the number of viable cells within a sample . This compound self-quenches at concentrations above 70 mM and is commonly used as an indicator of lipid vesicle leakage .
Cellular Effects
This compound AM is used as a viability indicator to detect live cells . It has been associated with several drug-related assays, including cytotoxicity, oxidative function, and neurotoxicity . The this compound AM viability assay is a simple sensitive assay for measuring cell viability, cell proliferation, or to assess cytotoxicity in adherent cells or those in suspension .
Molecular Mechanism
The this compound-AM (this compound-acetoxymethyl ester) method is a widely used technique that is supposed to assay the intracellular ‘labile iron pool’ (LIP) . When cells in culture are exposed to this ester, it passes the plasma membrane and reacts with cytosolic unspecific esterases . One of the reaction products, this compound, is a fluorochrome and a hydrophilic alcohol to which membranes are non-permeable and which, consequently, is retained within the cytosol of cells .
Temporal Effects in Laboratory Settings
The this compound AM assay is a simple sensitive assay for measuring cell viability, cell proliferation, or to assess cytotoxicity in adherent cells or those in suspension . The measured fluorescence intensity is proportional to the number of viable cells within a sample . The optimal concentration of this compound AM may vary depending on cell type .
Metabolic Pathways
This compound is involved in the intracellular ‘labile iron pool’ (LIP) . It reacts with cytosolic unspecific esterases . A requirement for the assay to be able to demonstrate cellular LIP in total is that such iron be localized in the cytosol and not in a membrane-limited compartment .
Transport and Distribution
This compound AM passes the plasma membrane and reacts with cytosolic unspecific esterases . One of the reaction products, this compound, is a fluorochrome and a hydrophilic alcohol to which membranes are non-permeable and which, consequently, is retained within the cytosol of cells .
Subcellular Localization
This compound is retained within the cytosol of cells . It does not significantly chelate iron at <pH 5 . In the present study, it is shown that the this compound-AM method does not capture lysosomal low-mass iron and, therefore, that the method seriously underestimates total cellular labile iron .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcein can be synthesized through a multi-step process involving the reaction of fluorescein with ethylenediaminetetraacetic acid (EDTA) under specific conditions. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires careful control of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through crystallization and filtration to achieve high purity levels suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Calcein undergoes several types of chemical reactions, including:
Reduction: The reduction of this compound is less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Substitution: Various organic solvents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can result in the formation of oxidized derivatives with altered fluorescence properties .
Scientific Research Applications
Calcein has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Fura-2: Another calcium indicator dye used in biological research.
Furaptra: Similar to Fura-2, used for calcium imaging.
Indo-1: A dual-wavelength calcium indicator.
Aequorin: A calcium-binding protein used in bioluminescence assays.
Uniqueness of Calcein
This compound is unique due to its ability to self-quench at high concentrations and its specific excitation and emission wavelengths, making it highly suitable for various fluorescence-based applications . Its ability to permeate cell membranes and be converted by intracellular esterases into a fluorescent form also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O13/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGAKNSWVGKMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange powder; [Acros Organics MSDS] | |
Record name | Fluorexon | |
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CAS No. |
1461-15-0 | |
Record name | Calcein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oftasceine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oftasceine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11184 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | calcein | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl)bis(methylene)]bis[N-(carboxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oftasccine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OFTASCEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0YM2B16TS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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